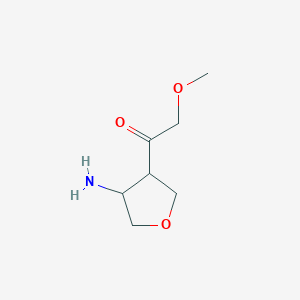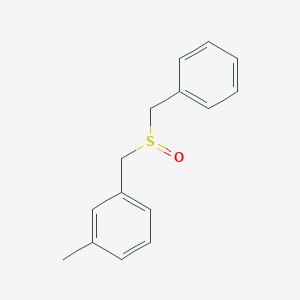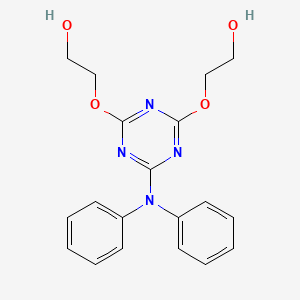![molecular formula C34H27CuN4Na3O7 B13149329 Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are coordination compounds consisting of a porphyrin ring bound to a central metal ion. This particular compound features a copper ion at its core, coordinated by a porphyrin ligand with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) typically involves the following steps:
Porphyrin Synthesis: The porphyrin ligand is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Metal Insertion: The synthesized porphyrin is then reacted with a copper salt (e.g., copper(II) acetate) in a suitable solvent (e.g., methanol) to insert the copper ion into the porphyrin ring.
Functional Group Modification: The functional groups on the porphyrin ring are modified through various organic reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of metalloporphyrins often involves large-scale synthesis of the porphyrin ligand followed by metal insertion using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper ion and the porphyrin ring.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligand exchange reactions using different ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the copper ion, while reduction may result in a lower oxidation state.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions. Its unique structure allows it to facilitate electron transfer processes efficiently.
Biology
In biological research, metalloporphyrins are studied for their potential as therapeutic agents. They can mimic the activity of natural enzymes and are investigated for their role in treating diseases such as cancer and neurodegenerative disorders.
Medicine
In medicine, this compound is explored for its potential use in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to generate reactive oxygen species that can kill cancer cells.
Industry
In the industrial sector, metalloporphyrins are used in the development of sensors and diagnostic tools. Their ability to bind selectively to specific molecules makes them valuable in analytical applications.
Mechanism of Action
The mechanism of action of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) involves its ability to coordinate with various substrates through the copper ion. The porphyrin ring provides a stable framework that facilitates electron transfer and redox reactions. The compound can interact with molecular targets such as proteins and nucleic acids, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-ferrate(3-)
- Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-nickelate(3-)
Uniqueness
The uniqueness of Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-) lies in its specific coordination environment and the presence of copper as the central metal ion. This gives it distinct redox properties and catalytic activity compared to similar compounds with different metal centers.
Properties
Molecular Formula |
C34H27CuN4Na3O7 |
|---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
copper;trisodium;(8E)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)porphyrin-24-ide-2-carboxylate |
InChI |
InChI=1S/C34H32N4O7.Cu.3Na/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;;;;/h6,11-14H,1,7-10H2,2-5H3,(H5,35,36,37,38,39,40,41,42,43,44,45);;;;/q;+2;3*+1/p-5 |
InChI Key |
JSJLFIMFEDOORN-UHFFFAOYSA-I |
Isomeric SMILES |
CCC\1=C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC(=N2)/C1=C/[O-])C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
Canonical SMILES |
CCC1=C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


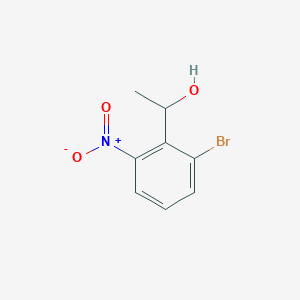
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)



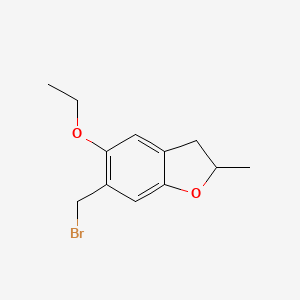
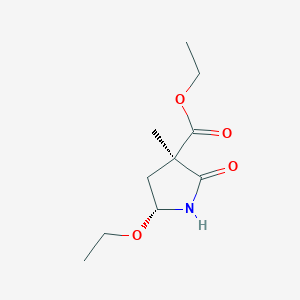
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
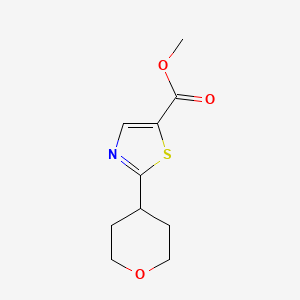
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

